Fmoc-Glu-OH
Overview
Description
Fmoc-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid, is a compound with the molecular formula C20H19NO6 . It is widely used as a building block in peptide synthesis for the protection of amine groups .
Synthesis Analysis
While specific synthesis methods for Fmoc-Glu-OH were not found in the search results, Fmoc amino acids are generally synthesized through a process known as Fmoc solid-phase peptide synthesis . This involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group during synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-Glu-OH consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of glutamic acid . The molecular weight of Fmoc-Glu-OH is 369.4 g/mol .
Chemical Reactions Analysis
Fmoc-Glu-OH, like other Fmoc amino acids, is used in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be selectively removed under specific conditions .
Physical And Chemical Properties Analysis
Fmoc-Glu-OH is a white to slight yellow to beige powder . It is soluble in DMF .
Scientific Research Applications
Photocaging of Peptides and Proteins : Fmoc-Glu-OH is used in the synthesis of photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline group, which is advantageous for preventing the formation of side products and pyrrolidones during solid-phase peptide synthesis (SPPS) (Tang, Cheng, & Zheng, 2015).
Self-Assembled Structures for Material Chemistry and Biomedical Applications : Research on Fmoc-Glu-OH shows its ability to self-assemble into various structures like spheres and broomstick-like morphologies, which are useful for designing novel nanoarchitectures with potential applications in material chemistry and biosciences (Gour et al., 2021).
Carboxypeptidase Y Substrate Recognition : Fmoc-Glu-OH derivatives have been used to study the substrate recognition mechanism of carboxypeptidase Y, providing insights into enzyme-substrate interactions and enzyme kinetics (Nakase et al., 2001).
Chemical Protein Synthesis : Fmoc-Glu-OH is used as a traceless linker in native chemical ligation for protein synthesis, overcoming challenges like poor peptide segment solubility (Giesler et al., 2021).
Ultrasound-Induced Gelation : It's utilized in the gelation of alcohols and aromatic solvents under sonication conditions, providing insights into the self-assembly of lysine-based gelators (Geng et al., 2017).
Fluorogenic Labeling for Environmental Analysis : In the analysis of environmental samples, Fmoc-Glu-OH derivatives are used for precolumn fluorogenic labeling and liquid chromatography, aiding in the rapid determination of substances like glufosinate and glyphosate (Sancho et al., 1996).
Synthesis of Orthogonally Protected Amino Acids : It's involved in the synthesis of orthogonally protected amino acids, playing a key role in peptide synthesis and modification (Rao, Tantry, & Babu, 2006).
Enzymatic Glycan Extension : Fmoc-Glu-OH derivatives are substrates for enzymatic glycan extension using sugar oxazolines, demonstrating potential applications in chemical biology (Marqvorsen et al., 2019).
Supramolecular Hydrogels for Biomedical Applications : Studies show that Fmoc-Glu-OH-based supramolecular hydrogels are biocompatible and biodegradable, suitable for biomedical applications (Croitoriu et al., 2021).
Future Directions
Fmoc-Glu-OH, as a building block in peptide synthesis, has potential applications in the development of new peptides and proteins. For example, it can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427055 | |
Record name | Fmoc-Glu-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-OH | |
CAS RN |
121343-82-6 | |
Record name | Fmoc-Glu-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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